Hexylhydrazine

Beschreibung

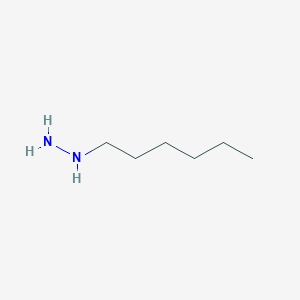

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBUEJAQKBUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166535 | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15888-12-7 | |

| Record name | Hydrazine, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Hexylhydrazine from Hexyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthetic pathways for producing hexylhydrazine from hexyl bromide. Recognizing the challenges inherent in the direct alkylation of hydrazine, this document focuses on a robust and controlled methodology leveraging the principles of the Gabriel synthesis. We will dissect the mechanistic underpinnings of this approach, provide a detailed, field-tested experimental protocol, and outline essential techniques for the purification and characterization of the final product. Furthermore, this guide emphasizes the critical safety protocols required when handling the hazardous materials involved in this synthesis.

Introduction: The Synthetic Challenge and Strategic Approach

Hexylhydrazine is a valuable substituted hydrazine derivative utilized as a building block in the synthesis of pharmaceuticals and other specialized organic compounds. The primary challenge in its synthesis via the reaction of hexyl bromide with hydrazine lies in controlling the reactivity of the hydrazine nucleophile. Direct alkylation often leads to a mixture of mono- and poly-alkylated products, as the resulting hexylhydrazine is itself a potent nucleophile capable of reacting with additional hexyl bromide. This lack of selectivity complicates purification and significantly reduces the yield of the desired mono-substituted product.

To circumvent this issue, a more strategic approach is required. This guide details a two-step synthetic sequence that employs a phthalimide group to temporarily "protect" the nitrogen nucleophile, thereby preventing over-alkylation. This method, an adaptation of the well-established Gabriel synthesis, ensures a clean and efficient conversion of a primary alkyl halide into its corresponding primary amine or, in this case, a mono-substituted hydrazine.[1][2][3] The process involves the initial SN2 reaction of potassium phthalimide with hexyl bromide, followed by the liberation of the hexyl moiety as hexylhydrazine via hydrazinolysis.[1][4]

Mechanistic Rationale: A Tale of Two Steps

The chosen synthetic route is predicated on two fundamental organic reactions: a nucleophilic substitution followed by a nucleophilic acyl substitution. Understanding the causality behind this sequence is key to successful execution.

Step 1: SN2 Alkylation of Phthalimide

The first stage involves the N-alkylation of potassium phthalimide with hexyl bromide. Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[3] Deprotonation with a base like potassium hydroxide generates the phthalimide anion, a potent nitrogen nucleophile.[5]

This anion then attacks the electrophilic carbon of hexyl bromide in a classic bimolecular nucleophilic substitution (SN2) reaction.[2][4] The key advantage here is that once the N-hexylphthalimide intermediate is formed, the nitrogen atom's nucleophilicity is drastically reduced, effectively halting any further alkylation.[6][7]

Step 2: Hydrazinolysis (The Ing-Manske Procedure)

To liberate the desired hexyl group, the N-hexylphthalimide intermediate is cleaved. While acidic or basic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine hydrate, is often preferred for its mild and neutral reaction conditions.[4]

In this step, hydrazine acts as a powerful nucleophile, attacking one of the carbonyl carbons of the phthalimide ring. This initiates a sequence of ring-opening and intramolecular reactions, ultimately forming the highly stable, cyclic phthalhydrazide byproduct and releasing the primary amine, which in this synthetic context is our target molecule, hexylhydrazine.[4][8] The precipitation of phthalhydrazide from the reaction mixture helps drive the equilibrium towards the products.[1]

Caption: Overall workflow for the synthesis of hexylhydrazine.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, equivalencies, and workup procedures is critical for achieving the desired outcome.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (equiv.) | Key Properties |

| Hexyl Bromide | 111-25-1 | 165.07 | 16.5 g | 0.10 (1.0) | Colorless liquid, alkylating agent[9] |

| Potassium Phthalimide | 1074-82-4 | 185.22 | 20.4 g | 0.11 (1.1) | White solid |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL | - | Anhydrous, polar aprotic solvent[4] |

| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 6.0 mL | ~0.12 (1.2) | Corrosive, toxic, reducing agent[10] |

| Ethanol (95%) | 64-17-5 | 46.07 | 200 mL | - | Solvent |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | Extraction solvent |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - | For acidification |

| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - | For basification |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure

Part A: Synthesis of N-Hexylphthalimide

-

Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add potassium phthalimide (20.4 g, 0.11 mol) and anhydrous DMF (150 mL). Begin stirring to form a suspension.

-

Alkylation: Add hexyl bromide (16.5 g, 0.10 mol) to the dropping funnel and add it dropwise to the stirring suspension over 20-30 minutes.

-

Reaction: Heat the mixture to 80-90 °C using a heating mantle and maintain this temperature for 3-4 hours. The reaction's progress can be monitored by TLC (Thin-Layer Chromatography) by observing the disappearance of the hexyl bromide spot.

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 400 mL of cold water while stirring. A white precipitate of N-hexylphthalimide will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove residual DMF and potassium bromide.

-

Drying: Dry the isolated N-hexylphthalimide in a vacuum oven at 50 °C. A typical yield is 85-95%.

Part B: Synthesis of Hexylhydrazine via Hydrazinolysis

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dried N-hexylphthalimide from Part A and 200 mL of 95% ethanol.

-

Hydrazine Addition: While stirring, add hydrazine hydrate (~6.0 mL, ~0.12 mol) to the suspension.

-

Reaction: Heat the mixture to reflux using a heating mantle. A thick white precipitate of phthalhydrazide will begin to form. Continue refluxing for 2-3 hours.

-

Cooling & Filtration: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate using vacuum filtration and wash it with a small amount of cold ethanol.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

-

Acid-Base Extraction:

-

To the residue, add ~100 mL of diethyl ether and ~100 mL of 1 M hydrochloric acid.

-

Transfer to a separatory funnel and shake vigorously. The hexylhydrazine will move into the aqueous layer as its hydrochloride salt.

-

Separate the layers and discard the organic (ether) layer.

-

Cool the aqueous layer in an ice bath and slowly basify it by adding 5 M sodium hydroxide solution until the pH is >10. The free hexylhydrazine will separate as an oily layer.

-

-

Final Isolation: Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator.

-

Purification: The crude hexylhydrazine can be purified by vacuum distillation to yield a colorless liquid.

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gabriel Synthesis [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. N-Hexyl Bromide : Tethys Chemical [tethyschemical.com]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

Hexylhydrazine (CAS 15888-12-7): A Comprehensive Technical Guide for Research and Development

Introduction: Hexylhydrazine, identified by CAS number 15888-12-7, is a mono-alkylated hydrazine derivative. As with other substituted hydrazines, it serves as a valuable intermediate and building block in synthetic organic chemistry. Its bifunctional nature, containing both a nucleophilic amino group and a reactive N-H moiety, allows for a variety of chemical transformations. This guide provides an in-depth analysis of the core properties, synthesis, reactivity, and critical safety considerations for hexylhydrazine, tailored for professionals in research and drug development. The information presented herein is synthesized from established chemical literature and safety data for the hydrazine class of compounds, providing a robust framework for its handling and application.

Section 1: Physicochemical and Computed Properties

Hexylhydrazine is a colorless liquid characterized by a chemical structure that imparts specific physical and chemical behaviors.[1] The long alkyl chain influences its solubility and steric profile, while the hydrazine moiety dictates its reactivity and safety concerns. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15888-12-7 | [2][3] |

| Molecular Formula | C₆H₁₆N₂ | [2][3] |

| Molecular Weight | 116.20 g/mol | [3] |

| IUPAC Name | hexylhydrazine | [3] |

| Synonyms | 1-hexylhydrazine, n-hexylhydrazine | [3][4] |

| Boiling Point | 195.1 °C at 760 mmHg | [2] |

| Density | 0.829 g/cm³ | [2] |

| Flash Point | 80.1 °C | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 38.1 Ų | [3] |

| XLogP3-AA | 1.4 | [3] |

Section 2: Synthesis of Hexylhydrazine

The synthesis of mono-alkylated hydrazines such as hexylhydrazine must be carefully controlled to prevent over-alkylation, which leads to the formation of di-, tri-, and tetra-substituted products.[1] Direct alkylation of hydrazine with an alkyl halide is a common and straightforward approach. The key to achieving mono-substitution is to use a large molar excess of hydrazine, which ensures that the alkylating agent is more likely to react with the abundant starting material than with the mono-alkylated product.

Experimental Protocol: Synthesis via Direct Alkylation

This protocol describes the synthesis of hexylhydrazine from 1-bromohexane and an excess of hydrazine hydrate.

Causality and Experimental Design:

-

Excess Hydrazine: A significant molar excess (5-10 equivalents) of hydrazine hydrate is employed. This statistical approach maximizes the probability of 1-bromohexane colliding with a hydrazine molecule rather than the already-formed hexylhydrazine product, thus minimizing the formation of 1,2-dihexylhydrazine.

-

Temperature Control: The reaction is initiated at a moderate temperature and then refluxed. This provides sufficient activation energy for the Sₙ2 reaction while controlling the exothermic nature of the initial mixing.

-

Aqueous Workup: The workup with sodium hydroxide serves to neutralize the hydrobromic acid byproduct, forming sodium bromide which is soluble in the aqueous phase, and to deprotonate any protonated hydrazine species, ensuring the product is in its free base form for extraction.

-

Extraction and Drying: Diethyl ether is used to extract the relatively nonpolar hexylhydrazine from the aqueous phase. Anhydrous magnesium sulfate is a suitable drying agent to remove residual water before the final purification step.

-

Purification: Vacuum distillation is the preferred method for purification. It allows for the distillation of hexylhydrazine at a lower temperature than its atmospheric boiling point, preventing potential thermal decomposition.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the setup is in a certified chemical fume hood.

-

Reagent Charging: Charge the flask with hydrazine hydrate (e.g., 10 equivalents). Begin stirring and gentle heating to approximately 60 °C.

-

Addition of Alkyl Halide: Add 1-bromohexane (1 equivalent) dropwise via the addition funnel over a period of 30-60 minutes to maintain control over the reaction temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system is developed.

-

Cooling and Basification: Cool the reaction mixture to room temperature. Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) until the aqueous layer is strongly basic (pH > 12).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure hexylhydrazine.

Sources

The Double-Edged Sword: Unraveling the Mechanisms of Action of Alkylhydrazines in Biological Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alkylhydrazines represent a fascinating and clinically significant class of compounds, characterized by a dual nature that encompasses both therapeutic efficacy and profound toxicity. From their use as potent anticancer agents and antidepressants to their roles as industrial toxins and carcinogens, the biological activities of alkylhydrazines are fundamentally dictated by their complex metabolic activation.[1] This guide provides an in-depth exploration of the core mechanisms governing the action of alkylhydrazines. We will dissect the enzymatic pathways that transform these relatively stable molecules into highly reactive intermediates, trace the subsequent interactions of these species with cellular macromolecules, and elucidate how these molecular events translate into pharmacological effects and toxicological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of alkylhydrazine biochemistry to inform future research and therapeutic innovation.

The Central Paradigm: Metabolic Activation is Key

The biological effects of most alkylhydrazines are not caused by the parent compound itself but by the reactive intermediates generated during its metabolism.[1][2] This bioactivation is a critical prerequisite for both their therapeutic and toxic actions. The primary enzymatic systems responsible for this transformation are the Cytochrome P450 (CYP) monooxygenases, monoamine oxidases (MAO), and various peroxidases.[1][3][4]

The metabolic process often proceeds through a series of oxidative steps, initiating a cascade that generates highly unstable and reactive species. A one-electron oxidation of the hydrazine nitrogen is often the first step, forming a nitrogen-centered radical.[4] This initial radical can then undergo a series of rearrangements and further oxidations, ultimately leading to the formation of carbon-centered radicals, diazonium ions, and carbocations.[4][5] It is these ultimate electrophilic and radical species that are responsible for the majority of the downstream biological effects.

Caption: Generalized metabolic activation pathway for alkylhydrazines.

Mechanism of Genotoxicity and Carcinogenicity: The Role of DNA Alkylation

A primary mechanism underlying the mutagenic and carcinogenic properties of many alkylhydrazines is their ability to chemically modify DNA after metabolic activation.[4] The electrophilic carbocations and carbon-centered radicals generated during metabolism are potent alkylating agents that react with nucleophilic sites on DNA bases.[5][6]

Procarbazine: A Clinical Exemplar

Procarbazine, a chemotherapeutic agent used in the treatment of Hodgkin's lymphoma and brain cancers, serves as a classic example of this mechanism.[7][8] Its antitumor activity is dependent on its metabolic activation in the liver by CYP450 and MAO enzymes.[4][9]

-

Activation: Procarbazine is oxidized to an azo derivative, which is then isomerized and further oxidized to an azoxy intermediate.[7][9]

-

Decomposition: This azoxy metabolite is unstable and decomposes to generate a methyldiazonium ion, which is a potent methylating agent.[1][4]

-

DNA Adduct Formation: The primary target for methylation is the O6 position of guanine (O6-methylguanine), with other adducts like N7-methylguanine also being formed.[7][10]

-

Cytotoxicity: The O6-methylguanine lesion is highly mutagenic. During DNA replication, it incorrectly pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations. This accumulation of DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7][9]

Furthermore, the metabolic breakdown of procarbazine also produces reactive oxygen species (ROS) like hydrogen peroxide, contributing to oxidative stress and further cellular damage.[9]

Caption: Metabolic activation of procarbazine leading to DNA alkylation.

1,2-Dimethylhydrazine (DMH)

DMH is a potent and highly specific colon carcinogen in rodents, widely used in experimental models.[11] Its organ specificity is thought to be related to the expression of specific metabolizing enzymes within the colon mucosa.[11] The metabolic activation of DMH also proceeds through azo and azoxy intermediates to generate a methylating agent, leading to the formation of O6-methylguanine in the DNA of colon cells, initiating carcinogenesis.[10][12]

Pharmacological Mechanisms: Enzyme Inhibition

Beyond cytotoxicity, alkylhydrazines exert powerful pharmacological effects, most notably through the inhibition of enzymes like monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition

Hydrazine-based MAO inhibitors (MAOIs) were among the first antidepressants discovered.[13] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, these drugs increase the synaptic availability of these neurotransmitters, alleviating depressive symptoms.

The mechanism of inhibition can be either reversible or irreversible:[14][15]

-

Irreversible Inhibition: Phenylhydrazine and phenelzine are examples of irreversible inhibitors.[2][14] After being oxidized by MAO, they form a reactive species that covalently binds to the FAD cofactor or an amino acid residue in the enzyme's active site, permanently inactivating it.[15][16]

-

Reversible Inhibition: Other hydrazines, like hydralazine, act as reversible competitive inhibitors, binding to the active site without forming a permanent covalent bond.[14][15]

Caption: Mechanism of monoamine oxidase (MAO) inhibition by hydrazines.

Other Pharmacological Targets

-

Isoniazid: A cornerstone in tuberculosis treatment, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[17][18] The activated form covalently binds to components of the fatty acid synthase II system, inhibiting the synthesis of mycolic acids—essential lipids for the bacterial cell wall.[19][20] Human metabolism of isoniazid, primarily through N-acetyltransferase 2 (NAT2), can produce hepatotoxic byproducts, a classic example of metabolism-driven toxicity.[17][21]

-

Hydralazine: This antihypertensive drug acts as a direct-acting vasodilator, particularly on arterioles. While the precise mechanism remains under investigation, it is thought to involve the inhibition of intracellular calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, preventing contraction.[22][23] A novel mechanism involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), has also been proposed.[24]

Data Summary

| Compound | Primary Biological Effect | Key Activating Enzymes | Reactive Intermediates/Mechanism |

| Procarbazine | Anticancer (Alkylating Agent) | Cytochrome P450, MAO[9] | Methyldiazonium ion, Carbon-centered radicals[4] |

| Isoniazid | Antitubercular | Mycobacterial KatG (activation)[18]; Human NAT2, CYP2E1 (toxicity)[17] | Isonicotinic acyl radical (inhibits mycolic acid synthesis)[18]; Toxic acetylhydrazine metabolites[21] |

| Hydralazine | Antihypertensive (Vasodilator) | N/A (direct-acting) | Inhibition of intracellular Ca2+ release[22][23]; PHD enzyme inhibition[24] |

| Phenelzine | Antidepressant (MAOI) | Monoamine Oxidase (MAO) | Carbon-centered radicals (covalent enzyme inactivation)[2][16] |

| 1,2-Dimethylhydrazine | Carcinogen | Cytochrome P450[11] | Methyldiazonium ion[10] |

Experimental Protocols & Methodologies

Protocol 1: Detection of Carbon-Centered Radical Intermediates using Electron Spin Resonance (ESR) Spin Trapping

This protocol describes a self-validating system to confirm the generation of radical intermediates during the metabolic activation of an alkylhydrazine. The principle relies on using a "spin trap" molecule that reacts with the short-lived radical to form a more stable radical adduct, which can be detected by ESR spectroscopy.[3][25]

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. courses.washington.edu [courses.washington.edu]

- 3. Metabolic activation of procarbazine. Evidence for carbon-centered free-radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA alkylation by carbon-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Procarbazine - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]

- 10. DNA alkylation by 1,2-dimethylhydrazine in the rat large intestine and liver: influence of diet and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro DNA and nuclear proteins alkylation by 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA alkylation in mice with genetically different susceptibility to 1,2-dimethylhydrazine-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 14. portlandpress.com [portlandpress.com]

- 15. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbon radicals in the metabolism of alkyl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Isoniazid - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 20. droracle.ai [droracle.ai]

- 21. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 22. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 23. openanesthesia.org [openanesthesia.org]

- 24. ahajournals.org [ahajournals.org]

- 25. Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexylhydrazine as a Precursor in Organic Synthesis

Introduction

Hydrazine derivatives are a cornerstone of modern organic synthesis, serving as indispensable building blocks for a vast array of heterocyclic compounds. Their unique chemical reactivity, characterized by the nucleophilic nature of the two adjacent nitrogen atoms, allows for the construction of complex molecular architectures that are frequently found in pharmaceuticals, agrochemicals, and specialty materials.[1][2] Many compounds derived from substituted hydrazines exhibit significant biological activities and are used in treatments for diseases like tuberculosis and Parkinson's disease.[2]

Within this versatile class of reagents, hexylhydrazine (C₆H₁₆N₂) emerges as a valuable precursor.[3][4] Its simple alkyl chain provides a foundational scaffold that can be elaborated upon through various synthetic transformations. This guide provides an in-depth exploration of hexylhydrazine's role in organic synthesis, focusing on its application in key synthetic methodologies, with a particular emphasis on the construction of indole frameworks—a privileged scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and address the critical safety considerations inherent in handling hydrazine derivatives.

Table 1: Physicochemical Properties of Hexylhydrazine

| Property | Value |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.207 g/mol [3][4] |

| CAS Number | 15888-12-7[3][4] |

Part 1: Synthesis and Derivatization Strategies

The utility of hexylhydrazine begins with its own synthesis and the subsequent reactions it can undergo. The primary methods for creating substituted hydrazines like hexylhydrazine, and for using it as a starting material, involve selective alkylation and acylation.

Selective Alkylation of Hydrazines

The synthesis of mono-substituted hydrazines such as hexylhydrazine requires precise control to avoid over-alkylation. Traditional methods often involve multiple protection and deprotection steps. A more efficient and advanced methodology involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated.[1][2][5]

The causality behind this choice is rooted in controlling the reactivity of the two nitrogen atoms. By using a strong base like n-butyllithium (n-BuLi) at low temperatures, a stable dianion is formed. This highly reactive intermediate can then be treated with an alkylating agent (e.g., 1-bromohexane) to yield the desired mono-alkylated product with high selectivity and in excellent yield.[1][2] This method provides a fast and direct route to substituted hydrazines, which are crucial precursors for a variety of compounds.[1][2][5]

Generalized Experimental Protocol: Selective Mono-alkylation of a Protected Hydrazine

-

Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., Argon or Nitrogen) and maintained under a positive pressure throughout the experiment to exclude moisture and oxygen.

-

Precursor Solubilization: A protected hydrazine derivative (e.g., Boc-hydrazine) is dissolved in anhydrous tetrahydrofuran (THF).

-

Dianion Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. Two equivalents of n-butyllithium (n-BuLi) in hexanes are added dropwise. The formation of the dianion is often indicated by a distinct color change.

-

Alkylation: One equivalent of the alkylating agent (e.g., 1-bromohexane) is added to the solution. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS), which can take several hours to days depending on the electrophile's reactivity.[1]

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified using column chromatography.

-

Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., acidic treatment) to yield the final hexylhydrazine product.

Acylation of Hexylhydrazine

Acylation is a fundamental transformation that introduces an acyl group onto the hydrazine moiety, forming a hydrazide. This reaction is pivotal for building more complex structures, such as lipopeptides.[6] The reaction typically involves treating hexylhydrazine with an acylating agent like an acid chloride or an acid anhydride.[7][8]

The choice of reaction conditions, particularly pH, is critical for achieving high selectivity and yield, especially in complex molecules, as it can minimize side reactions like oxidation.[6]

Caption: Workflow for the acylation of hexylhydrazine.

Part 2: Hexylhydrazine in the Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most significant application for hydrazine derivatives in heterocyclic chemistry.[9] Discovered in 1883 by Hermann Emil Fischer, this reaction produces the aromatic indole heterocycle from a substituted hydrazine and an aldehyde or ketone under acidic conditions.[9][10] Indole scaffolds are ubiquitous in bioactive molecules, including the amino acid tryptophan and the neurotransmitter serotonin, making this synthesis route exceptionally important in drug development.[11]

The Reaction Mechanism

The authoritative grounding for this protocol rests on the well-established Robinson mechanism, which proceeds through several distinct, acid-catalyzed steps.[10][12] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

Hydrazone Formation: Hexylhydrazine reacts with a ketone or aldehyde via condensation to form a hexylhydrazone intermediate. This step is typically reversible and driven forward by the removal of water.[11][12]

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer (an 'ene-hydrazine'), which is the key intermediate for the subsequent rearrangement.[9]

-

[12][12]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement. This is the crucial carbon-carbon bond-forming step.[9][10][12]

-

Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization to form a five-membered ring. Subsequent elimination of ammonia under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring.[9][12]

The choice of acid catalyst is vital; both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are effective.[9][10]

Caption: The mechanistic workflow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a self-validating system where the formation of the hydrazone can often be performed in the same pot as the cyclization.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve hexylhydrazine (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent, such as glacial acetic acid or ethanol.

-

Stir the mixture at room temperature. The hydrazone may precipitate out of solution as a crystalline solid. In many cases, this intermediate is not isolated.[12]

-

-

Indolization (Cyclization):

-

Add the acid catalyst (e.g., polyphosphoric acid, or zinc chloride) to the reaction mixture containing the hydrazone.

-

Heat the mixture to the required temperature (typically between 80-150 °C) and monitor the reaction's progress by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water.

-

Neutralize the excess acid carefully with a base (e.g., sodium hydroxide solution or sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.

-

Part 3: Safety and Handling

Trustworthiness in chemical synthesis is intrinsically linked to safety. Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[13]

-

Engineering Controls: All manipulations involving hexylhydrazine should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat. For operations with a higher risk of exposure, a respirator may be necessary.[14][15]

-

Storage: Store hexylhydrazine in a tightly closed container in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents.[14] The container should be stored in a locked cabinet or an area accessible only to authorized personnel.[14]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or dry sand) and place it in a sealed container for proper disposal.[14][15] Do not let the product enter drains.[14]

-

Disposal: Dispose of hexylhydrazine waste according to approved federal, state, and local regulations.[13][14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14][15]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink two glasses of water. Seek immediate medical attention.[14]

References

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

-

Pour, M. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular Diversity Preservation International (MDPI). [Link]

-

Synthesis-Adviser.com. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

-

ResearchGate. (2025). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]

-

Cavelier-Frontin, F., et al. (1998). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. PubMed. [Link]

-

ChemSynthesis. 1-hexylhydrazine. [Link]

-

PubMed. Efficient methodology for selective alkylation of hydrazine derivatives. [Link]

-

ResearchGate. (2025). One-pot synthesis of highly substituted indolines. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Noji, T., et al. (2013). Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization. PubMed. [Link]

-

Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

-

ChemSynthesis. Chemical Synthesis and Properties of Hydrazines. [Link]

-

Silicones Environmental, Health and Safety Center. (2018). GLOBAL SAFE HANDLING OF HEXAMETHYLDISILAZANE. [Link]

-

Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]

-

Allery Chemistry. (2016). Acylation (Acid Anhydride Reactions). YouTube. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

Chad's Prep. (2018). 22.5 Acylation. YouTube. [Link]

-

ResearchGate. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. globalsilicones.org [globalsilicones.org]

The Elucidation of Hexylhydrazine's Solubility Profile: A Technical Guide for the Modern Researcher

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of hexylhydrazine in common organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of hexylhydrazine that govern its solubility. In the absence of extensive published quantitative data, this guide emphasizes the principles of solubility and provides a detailed, field-proven experimental protocol for its accurate determination using the shake-flask method. Safety considerations, data interpretation, and theoretical underpinnings are integrated to ensure a trustworthy and authoritative resource for laboratory applications.

Introduction: The Significance of Hexylhydrazine and its Solubility

Hexylhydrazine, a monosubstituted alkylhydrazine, serves as a versatile intermediate in various chemical syntheses. Its utility in the pharmaceutical and agrochemical industries underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is paramount. A thorough knowledge of a compound's solubility in different organic solvents is critical for reaction optimization, purification strategies such as crystallization, and the formulation of finished products. This guide aims to equip the researcher with the foundational knowledge and practical methodologies to confidently assess the solubility profile of hexylhydrazine.

Physicochemical Properties of Hexylhydrazine Governing Solubility

The solubility of a solute in a solvent is dictated by a balance of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[1] A more nuanced understanding can be derived from the specific molecular characteristics of hexylhydrazine.

Table 1: Key Physicochemical Properties of Hexylhydrazine

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂ | [2] |

| Molecular Weight | 116.20 g/mol | [2] |

| XLogP3-AA | 1.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 38.1 Ų | [2] |

The hexylhydrazine molecule possesses a dual nature. The hydrazine moiety (-NHNH₂) is polar and capable of both donating and accepting hydrogen bonds.[2] This part of the molecule contributes to its solubility in polar solvents. Conversely, the hexyl group (C₆H₁₃-) is a nonpolar aliphatic chain, which will favor interactions with nonpolar solvents through van der Waals forces. The XLogP3-AA value of 1.4 suggests a moderate lipophilicity.[2]

Generally, aliphatic hydrazines exhibit water solubility, which tends to decrease as the length of the alkyl chain increases. Aromatic hydrazines, by contrast, are typically less soluble in water.[3] Given its six-carbon chain, it can be inferred that hexylhydrazine will exhibit limited solubility in water but will likely be soluble in a range of organic solvents. Its solubility will be highest in solvents that can engage in hydrogen bonding (e.g., alcohols) or those with moderate polarity. It is expected to be less soluble in highly nonpolar solvents like hexanes and potentially more soluble in polar aprotic solvents.

Experimental Determination of Hexylhydrazine Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[4][5] It involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature.

Causality Behind Experimental Choices

The core principle of this method is to allow the system to reach a state of equilibrium, where the rate of dissolution of the solid is equal to the rate of its precipitation. This ensures that the measured concentration represents the true thermodynamic solubility at that temperature. Agitation is crucial to maximize the surface area of the solid in contact with the solvent and to ensure the bulk of the solvent is homogenously saturated. Temperature control is critical as solubility is temperature-dependent.

Safety Precautions: A Self-Validating System of Prudence

Hydrazine derivatives are classified as hazardous materials and require careful handling to minimize exposure. A robust safety protocol is a self-validating system that protects the researcher and ensures the integrity of the experiment.

-

Engineering Controls: All manipulations of hexylhydrazine should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and nitrile gloves.

-

Spill and Waste Management: Have a spill kit readily available. All waste containing hexylhydrazine should be collected in a designated, sealed container and disposed of according to institutional and local regulations.

Detailed Step-by-Step Methodology

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Select a range of common organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). Use high-purity solvents.

-

Prepare a series of vials or flasks with stoppers for each solvent to be tested.

-

-

Sample Addition:

-

Add an excess amount of hexylhydrazine to each vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

-

Solvent Addition and Equilibration:

-

Accurately pipette a known volume of the chosen solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[5]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Analyze the concentration of hexylhydrazine in the diluted sample. Common analytical techniques include:

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used method.

-

UV-Vis Spectroscopy: If hexylhydrazine has a suitable chromophore and the solvent does not interfere. A calibration curve must be prepared.

-

-

-

Calculation:

-

Calculate the original concentration of hexylhydrazine in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of hexylhydrazine.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table to facilitate comparison between different solvents.

Table 2: Experimentally Determined Solubility of Hexylhydrazine at 25 °C (Template)

| Solvent | Solvent Class | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) | Qualitative Solubility |

| Methanol | Polar Protic | Experimental Data | Experimental Data | e.g., Very Soluble |

| Ethanol | Polar Protic | Experimental Data | Experimental Data | e.g., Soluble |

| Acetone | Polar Aprotic | Experimental Data | Experimental Data | e.g., Soluble |

| Dichloromethane | Halogenated | Experimental Data | Experimental Data | e.g., Sparingly Soluble |

| Toluene | Aromatic | Experimental Data | Experimental Data | e.g., Sparingly Soluble |

| Hexane | Nonpolar | Experimental Data | Experimental Data | e.g., Insoluble |

The results should be interpreted in the context of the physicochemical properties of both hexylhydrazine and the solvents. For instance, high solubility in alcohols would be consistent with the hydrogen bonding capabilities of the hydrazine moiety. Lower solubility in nonpolar solvents like hexane would be expected due to the dominance of the polar hydrazine group's interactions over the nonpolar hexyl chain.

Conclusion

While readily available quantitative data on the solubility of hexylhydrazine is limited, a combination of theoretical understanding and rigorous experimental methodology can provide the necessary insights for its effective use in research and development. The shake-flask method, when executed with precision and adherence to safety protocols, offers a reliable means of generating this crucial data. This guide provides the framework for such an investigation, empowering researchers to make informed decisions in their synthetic and formulation endeavors.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Poorly Soluble Drugs in Drug Discovery and Development. In Drug Bioavailability (pp. 197-228). Wiley. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38302, Hexylhydrazine. Retrieved January 14, 2026, from [Link].

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 14, 2026, from [Link]

-

Wikipedia contributors. (2023, December 18). Hydrazine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link].

Sources

A Spectroscopic Guide to Hexylhydrazine: In-depth Analysis and Characterization Protocols

Introduction to Hexylhydrazine and its Spectroscopic Imperative

Hexylhydrazine (C₆H₁₆N₂) is a simple alkylhydrazine with potential applications in chemical synthesis and pharmaceutical development.[1][2] Like other hydrazine derivatives, its reactivity and potential biological activity necessitate unambiguous structural confirmation and purity assessment.[3][4][5] Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's structure and bonding.[6][7][8] This guide will provide the foundational knowledge to acquire and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of hexylhydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[6][8][9] For hexylhydrazine, ¹H and ¹³C NMR are critical for confirming the connectivity of the hexyl chain and the hydrazine moiety.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of hexylhydrazine is expected to show distinct signals for the protons on the hexyl chain and the hydrazine group. The chemical shift (δ) of these signals is influenced by the electron density around the protons.[10][11]

Table 1: Predicted ¹H NMR Chemical Shifts for Hexylhydrazine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (H-6) | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₄- (H-2, H-3, H-4, H-5) | ~1.3-1.5 | Multiplet (m) | 8H |

| -CH₂-N (H-1) | ~2.6 | Triplet (t) | 2H |

| -NHNH₂ | ~3.5 (broad) | Singlet (s) | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Alkyl Chain Protons: The terminal methyl group (H-6) is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group (H-5). The four methylene groups in the middle of the chain (H-2 to H-5) will likely overlap to form a complex multiplet between 1.3 and 1.5 ppm.[8]

-

Methylene Group Adjacent to Nitrogen (H-1): The methylene group directly attached to the hydrazine nitrogen (H-1) is deshielded due to the electronegativity of the nitrogen atoms and is predicted to have a chemical shift of approximately 2.6 ppm, appearing as a triplet from coupling with the H-2 protons.

-

Hydrazine Protons (-NHNH₂): The protons on the hydrazine group are expected to be broad and may appear as a single peak around 3.5 ppm. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[12][13]

Table 2: Predicted ¹³C NMR Chemical Shifts for Hexylhydrazine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-6 (CH₃) | ~14 |

| C-5 (CH₂) | ~22 |

| C-4 (CH₂) | ~26 |

| C-3 (CH₂) | ~31 |

| C-2 (CH₂) | ~32 |

| C-1 (CH₂-N) | ~55 |

Interpretation of the ¹³C NMR Spectrum:

The six carbon atoms of the hexyl chain are chemically distinct and should give rise to six separate signals in the ¹³C NMR spectrum.[7] The terminal methyl carbon (C-6) will be the most upfield signal. The chemical shifts of the other methylene carbons will increase progressively as they get closer to the electron-withdrawing hydrazine group, with C-1 being the most downfield signal in the alkyl region.[12]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of hexylhydrazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the NH protons.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will result in a spectrum with single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Diagram 1: NMR Experimental Workflow

Caption: Simplified potential fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of hexylhydrazine into the mass spectrometer. Common methods include direct infusion or via a gas or liquid chromatograph.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for small volatile molecules that often induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that may yield a more prominent molecular ion peak. [14]3. Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic profile of hexylhydrazine based on fundamental principles and data from analogous compounds. The detailed interpretations and experimental protocols for ¹H NMR, ¹³C NMR, IR, and MS serve as a valuable resource for researchers working with this compound. The provided methodologies are robust and adhere to standard practices in chemical analysis, ensuring the generation of high-quality, reliable data for the structural elucidation and characterization of hexylhydrazine and related molecules.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Wikipedia. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Kosyakov, D. S., et al. (2017). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 72(2), 172-178. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

Jia, B., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. Journal of The American Society for Mass Spectrometry, 24(5), 756-764. [Link]

-

ChemSynthesis. (2025, May 20). 1-hexylhydrazine. [Link]

-

SpectraBase. (n.d.). cyclohexylhydrazine, monohydrochloride. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Seibl, J., & Völlmin, J. (1968). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 1(5), 713-731. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

- Ikonen, K. E., et al. (2020). Bias, Limit of Detection, and Limit of Quantitation for the ASTM D2425 Method Updated in 2019.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

da Silva, A. B. F., et al. (2016). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 21(11), 1507. [Link]

-

Haller, R., & Ziriakus, W. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-548. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Kosyakov, D. S., et al. (2014). Simultaneous determination of 1,1-dimethylhydrazine and products of its oxidative transformations by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(24), 5865-5873. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

Smirnov, S. V., et al. (2023). Intelligent Workflow and Software for Non-Target Analysis of Complex Samples Using a Mixture of Toxic Transformation Products of Unsymmetrical Dimethylhydrazine as an Example. Metabolites, 13(4), 536. [Link]

-

ChemSynthesis. (n.d.). Chemical Synthesis and Properties of Hydrazines. [Link]

-

Kartal, F., et al. (2019). Spectroscopic insights into the mechanism of anammox hydrazine synthase. Journal of Biological Chemistry, 294(45), 16931-16941. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Chen, Y. J., et al. (2014). Characteristic tandem mass spectral features under various collision chemistries for site-specific identification of protein S-glutathionylation. Journal of the American Society for Mass Spectrometry, 25(11), 1899-1911. [Link]

-

Kellie, J. F., et al. (2016). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Journal of the American Society for Mass Spectrometry, 27(1), 126-135. [Link]

-

Zhou, D., et al. (2018). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. Chemical Communications, 54(81), 11463-11466. [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chem233UIUC. (2015, August 27). IR Spectroscopy - Example Spectra [Video]. YouTube. [Link]

-

Li, Y., et al. (2022). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Molecules, 27(19), 6681. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 6. emerypharma.com [emerypharma.com]

- 7. azooptics.com [azooptics.com]

- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Theoretical Investigation into the Reactivity of Hexylhydrazine: A Whitepaper for Drug Development Professionals

This guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of hexylhydrazine (C₆H₁₆N₂). By leveraging modern computational chemistry techniques, researchers in drug development can gain profound insights into the molecule's behavior, aiding in the design of novel therapeutics and the prediction of metabolic pathways. This document eschews a rigid template, instead adopting a structure that logically flows from fundamental principles to advanced reactivity analysis, mirroring the process of a computational investigation.

Introduction: The Significance of Hexylhydrazine in Medicinal Chemistry

Hexylhydrazine, a monosubstituted alkylhydrazine, represents a structural motif of interest in medicinal chemistry. The hydrazine functional group is a versatile building block, known for its role in the synthesis of various heterocyclic compounds with diverse biological activities.[1][2] As a good reducing agent and a potent nucleophile, its reactivity profile is crucial for understanding its potential interactions in biological systems, including target engagement and metabolic susceptibility.[1][3] This guide will delineate a theoretical approach to dissecting this reactivity using first-principles calculations.

The Computational Microscope: Methodological Pillars

To accurately model the reactivity of hexylhydrazine, a robust computational strategy is paramount. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[4][5] The widely-used Gaussian suite of programs serves as our primary tool for all calculations.[6][7][8][9]

The Choice of Theoretical Level: B3LYP/6-31G(d,p)

For our investigation, the B3LYP hybrid functional in combination with the 6-31G(d,p) basis set is selected.[10][11] This level of theory is well-established for providing reliable geometries and electronic properties for a wide range of organic molecules.[12] The 'd,p' polarization functions are crucial for accurately describing the non-spherical electron distribution around the nitrogen atoms and the polar N-H and C-N bonds.

Foundational Calculations: Geometry Optimization and Vibrational Frequencies

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10][11] These frequency calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations.

A Step-by-Step Computational Protocol

The following protocol outlines the key steps for a comprehensive theoretical analysis of hexylhydrazine's reactivity.

Protocol 1: Ground State Properties of Hexylhydrazine

-

Molecule Building: Construct the 3D structure of hexylhydrazine (CCCCC(C)NN) using a molecular modeling interface like GaussView.

-

Input File Generation: Create an input file for the Gaussian software.[6]

-

Route Section: #p B3LYP/6-31G(d,p) Opt Freq Pop=NBO

-

Charge and Multiplicity: Specify a charge of 0 and a singlet multiplicity (1).

-

Molecular Specification: Provide the initial Cartesian coordinates of the atoms.

-

-

Execution: Submit the input file to Gaussian for calculation.

-

Analysis of Results:

-

Confirm the optimization has converged and that there are no imaginary frequencies in the output.

-

Extract the optimized Cartesian coordinates.

-

Analyze the output of the NBO analysis to determine atomic charges, hybridization, and donor-acceptor interactions.[15]

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic frontiers.[16][17]

-

Caption: A generalized workflow for the theoretical analysis of hexylhydrazine reactivity.

Unveiling Reactivity: A Multi-faceted Approach

With the foundational calculations complete, we can now delve into a detailed analysis of hexylhydrazine's reactivity.

Frontier Molecular Orbital (FMO) Theory: The Electron's Edge

FMO theory is a powerful qualitative tool for predicting reactivity. It posits that the majority of chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another.[16][17][18]

-

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which the molecule is most likely to donate electrons. For hexylhydrazine, we anticipate the HOMO to be localized on the lone pairs of the nitrogen atoms, particularly the terminal nitrogen (β-nitrogen), making this the primary site for nucleophilic attack.[19]

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that is most likely to accept electrons. The energy of the LUMO can indicate the molecule's susceptibility to attack by nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity.[20][21][22] A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[22]

Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding and Charge

NBO analysis provides a chemically intuitive picture of electron distribution by transforming the complex molecular orbitals into localized bonds and lone pairs.[14][23]

-

Natural Atomic Charges: NBO analysis yields natural atomic charges, which provide a more reliable measure of charge distribution than Mulliken charges. We expect the nitrogen atoms to carry a significant negative charge, confirming their nucleophilic character.

-

Hybridization: The hybridization of the nitrogen atoms can be determined, providing insight into the geometry and bonding at these centers.

-

Donor-Acceptor Interactions: Second-order perturbation theory within NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This is particularly useful for identifying hyperconjugative interactions that contribute to the molecule's stability.[15]

Bond Dissociation Energy (BDE): Gauging Molecular Stability

The strength of the N-N bond is a critical parameter, as its cleavage is often a key step in the metabolism or degradation of hydrazine derivatives. The homolytic bond dissociation energy (BDE) of the N-N bond can be calculated as the enthalpy difference between the parent molecule and the resulting radicals.[2][24][25]

Protocol 2: N-N Bond Dissociation Energy Calculation

-

Optimize Radical Structures: Perform geometry optimizations and frequency calculations for the hexylaminyl (C₆H₁₃NH•) and amino (•NH₂) radicals at the same B3LYP/6-31G(d,p) level of theory.

-

Calculate Enthalpies: Extract the thermal-corrected enthalpies (H) for hexylhydrazine and the two radical fragments from the frequency calculation outputs.

-

Compute BDE: The BDE is calculated using the following formula: BDE = [H(C₆H₁₃NH•) + H(•NH₂)] - H(C₆H₁₅N₂)

A lower calculated BDE suggests a weaker N-N bond and a higher propensity for homolytic cleavage.

Predicting Reaction Pathways: A Glimpse into Hexylhydrazine's Chemistry

The theoretical framework established allows us to predict how hexylhydrazine will behave in various chemical environments.

Nucleophilic Reactivity

As established by FMO and NBO analyses, hexylhydrazine is expected to be a strong nucleophile. The terminal nitrogen atom is the most likely site of attack on electrophilic centers, such as carbonyl carbons in aldehydes and ketones, or the carbon atoms of alkyl halides.[3][26] The presence of the electron-donating hexyl group is expected to enhance the nucleophilicity of the hydrazine moiety compared to hydrazine itself.

Caption: A schematic representation of the nucleophilic reactivity of hexylhydrazine.

Oxidation and Radical Formation

Hydrazines are susceptible to oxidation, which can proceed through various mechanisms.[27][28] The initial step often involves the abstraction of a hydrogen atom from one of the nitrogen atoms, leading to the formation of a hydrazinyl radical. The stability of this radical, influenced by the hexyl group, will dictate the subsequent reaction pathways, which can include dimerization or further oxidation to form azo compounds. The calculated N-H bond dissociation energies can provide valuable insights into the most likely site of hydrogen abstraction.

Data Summary and Interpretation

The following tables provide a template for summarizing the key quantitative data obtained from the theoretical calculations.

Table 1: Calculated Electronic Properties of Hexylhydrazine

| Property | Value | Interpretation |

| HOMO Energy (eV) | Value | Indicates electron-donating ability |

| LUMO Energy (eV) | Value | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | Value | Correlates with chemical reactivity |

| Dipole Moment (Debye) | Value | Indicates overall molecular polarity |

Table 2: NBO Analysis of Hexylhydrazine

| Atom | Natural Charge | Hybridization |

| N (alpha) | Value | spx |

| N (beta) | Value | spx |

| C1 (hexyl chain) | Value | sp3 |

| ... | ... | ... |

Table 3: Calculated Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) |

| N-N | Value |

| Nα-H | Value |

| Nβ-H | Value |

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical approach for elucidating the reactivity of hexylhydrazine. By employing DFT calculations, we can obtain a detailed understanding of its electronic structure, nucleophilicity, and bond stabilities. These theoretical insights are invaluable for drug development professionals, enabling more informed decisions in lead optimization, ADME (absorption, distribution, metabolism, and excretion) prediction, and toxicology assessment.

Future computational studies could expand on this framework by:

-

Modeling reaction mechanisms in detail: Calculating the transition state structures and activation energies for specific reactions of interest, such as reactions with biologically relevant electrophiles or enzymatic oxidation.[29][30][31][32]

-

Including solvent effects: Performing calculations in the presence of a solvent continuum model to more accurately simulate biological environments.

-

Investigating protonation states: Determining the pKa of the different nitrogen atoms to understand the predominant species at physiological pH.

By integrating these advanced computational techniques, the scientific community can continue to unlock the full potential of hydrazine-containing molecules in the pursuit of novel and effective therapeutics.

References

-

Gaussian (software) - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved January 14, 2026, from [Link]

-

Frontier Orbital Theory in Organic Reactivity - UC Santa Barbara. (n.d.). Retrieved January 14, 2026, from [Link]

-

Gaussian Software - Chemist Wizards. (n.d.). Retrieved January 14, 2026, from [Link]

-

What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. (2025, November 29). Retrieved January 14, 2026, from [Link]

-

Frontier Molecular Orbital Theory Definition - Organic Chemistry II Key Term - Fiveable. (n.d.). Retrieved January 14, 2026, from [Link]

-

Gaussian | Technology - Oregon State University. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hydrazines - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Retrieved January 14, 2026, from [Link]

-

Natural Bond Orbitals (NBO) Data Analysis Explained | Dr M A Hashmi. (2021, September 7). YouTube. Retrieved January 14, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example - iOpenShell. (n.d.). Retrieved January 14, 2026, from [Link]

-

3.4: Frontier Molecular Orbital Theory - CHEM 123 ChIRP. (2017, February 25). Retrieved January 14, 2026, from [Link]

-

Ab initio, DFT and transition state theory calculations on 1,2-HF, HCI and CIF elimination reactions from CH2F–CH2Cl - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

-

Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. (n.d.). Retrieved January 14, 2026, from [Link]

-

Frontier molecular orbital theory - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-